molecular formula C24H30N4O2S B3727584 2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinazolin-4(3H)-one

2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinazolin-4(3H)-one

Cat. No. B3727584
M. Wt: 438.6 g/mol
InChI Key: WGOKQJGRCUWLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinazolin-4(3H)-one, commonly known as TQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TQ belongs to the class of quinazoline derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of TQ is not fully understood. However, it has been suggested that TQ may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
TQ has been found to possess various biochemical and physiological effects. In cancer research, TQ has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. TQ has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, TQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TQ in lab experiments is its potential therapeutic applications in various diseases. TQ is also relatively easy to synthesize and has been found to possess low toxicity. However, one of the main limitations of using TQ in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are various future directions for the study of TQ. One potential area of research is the development of novel TQ derivatives with improved pharmacokinetic properties and increased bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of TQ and its potential therapeutic applications in various diseases. TQ can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.

Scientific Research Applications

TQ has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TQ has been found to exhibit anti-proliferative effects on cancer cells and induce apoptosis. TQ has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, TQ has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c29-21(15-31-23-25-20-4-2-1-3-19(20)22(30)26-23)27-5-7-28(8-6-27)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-4,16-18H,5-15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOKQJGRCUWLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C(=O)N2)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[4-(Adamantan-1-YL)piperazin-1-YL]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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